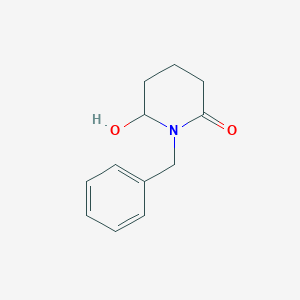

2-Piperidinone, 6-hydroxy-1-(phenylmethyl)-

Descripción general

Descripción

1-Benzyl-6-hydroxypiperidin-2-one is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. Derivatives of piperidine, including 1-benzyl-6-hydroxypiperidin-2-one, are widely studied for their potential therapeutic applications and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-6-hydroxypiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidines . Another approach involves the use of primary amines with diols catalyzed by a Cp*Ir complex, resulting in good to excellent yields of the desired piperidine derivatives .

Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions, which provide various enantioenriched piperidines in good yields and high diastereoselectivities within minutes . This method is scalable and efficient, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-6-hydroxypiperidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Benzyl-6-hydroxypiperidin-2-one has a wide range of applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of 1-benzyl-6-hydroxypiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to act as antagonists of the chemokine receptor CCR5, which plays a crucial role in the entry of HIV-1 into host cells . The compound’s basic nitrogen atom forms a strong salt-bridge interaction with the receptor, while its lipophilic groups enhance binding affinity .

Comparación Con Compuestos Similares

Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.

Evodiamine: Another piperidine alkaloid with antiproliferative effects on cancer cells.

Uniqueness: 1-Benzyl-6-hydroxypiperidin-2-one is unique due to its specific structural features, such as the benzyl group and hydroxyl substitution, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .

Actividad Biológica

2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, metabolic pathways, and therapeutic applications. The information presented here is derived from diverse research sources, including case studies and relevant findings.

Pharmacological Effects

Research indicates that 2-piperidinone derivatives exhibit various pharmacological activities, including:

- Antioxidant Activity : Compounds similar to 2-piperidinone have shown significant antioxidant properties, which are crucial in preventing oxidative stress-related diseases.

- Antimicrobial Activity : Preliminary studies suggest that piperidine derivatives can inhibit the growth of certain bacteria and fungi, indicating potential use as antimicrobial agents.

- CYP450 Interaction : Notably, 2-piperidone has been identified as a biomarker for CYP2E1 activity in mice. Its levels inversely correlate with CYP2E1 activity, suggesting its role in metabolic processes and potential toxicity assessments .

Metabolic Pathways

The metabolism of 2-piperidinone involves conversion to various hydroxy derivatives. In vivo studies have demonstrated that the compound can be metabolized to 6-hydroxy-2-piperidone through the action of cytochrome P450 enzymes (CYPs), particularly CYP2E1 . This pathway is crucial for understanding its pharmacokinetics and toxicity.

Study on CYP2E1 Activity

A significant study utilized a mass spectrometry-based metabolomic approach to investigate the relationship between 2-piperidone levels and CYP2E1 activity in different mouse models. The results indicated that:

- CYP2E1-null mice exhibited higher levels of 2-piperidone compared to wild-type mice due to impaired metabolism.

- Dose-dependent effects were observed when administering 2-piperidone, confirming its role as a substrate for CYP2E1 .

Antimicrobial Properties

Another study explored the antimicrobial activity of piperidine derivatives. The findings revealed that compounds with structural similarities to 2-piperidinone demonstrated effective inhibition against various bacterial strains, supporting their potential as therapeutic agents .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-benzyl-6-hydroxypiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-4-8-12(15)13(11)9-10-5-2-1-3-6-10/h1-3,5-6,11,14H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYOSKLMMXDIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C(=O)C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435642 | |

| Record name | 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88460-82-6 | |

| Record name | 2-Piperidinone, 6-hydroxy-1-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.